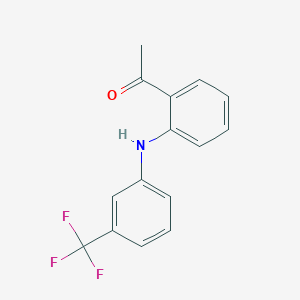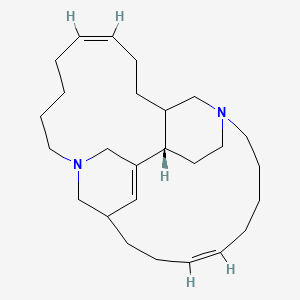
HalicyclamineB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Halicyclamine B is a marine natural product isolated from the sponge Haliclona sp. It belongs to the class of alkaloids and has garnered significant interest due to its unique chemical structure and potential biological activities. This compound is known for its complex molecular architecture, which includes multiple nitrogen atoms and a distinctive cyclic structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Halicyclamine B is challenging due to its intricate structure. Several synthetic routes have been developed, often involving multi-step processes. A common approach includes the construction of the core cyclic structure followed by the introduction of nitrogen atoms through amination reactions. Key steps often involve:
Cyclization Reactions: Formation of the core cyclic structure using cyclization reactions.
Amination: Introduction of nitrogen atoms using reagents like ammonia or amines under controlled conditions.
Functional Group Transformations: Modifications of functional groups to achieve the desired structure.
Industrial Production Methods: Industrial production of Halicyclamine B is not yet established due to the complexity of its synthesis. Current methods rely on laboratory-scale synthesis, which involves meticulous control of reaction conditions and purification steps to obtain the compound in sufficient purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Halicyclamine B undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can modify the nitrogen-containing groups, typically using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce new functional groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products: The major products formed from these reactions include various derivatives of Halicyclamine B with modified functional groups, which can exhibit different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic effects against cancer cell lines, making it a candidate for anticancer drug development.
Wirkmechanismus
The mechanism of action of Halicyclamine B involves its interaction with cellular targets, leading to various biological effects. It is believed to exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.
Pathways Involved: Modulation of signaling pathways involved in cell growth and apoptosis, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Halicyclamine B can be compared with other marine alkaloids, such as:
Halicyclamine A: Similar structure but with different biological activities.
Manzamine A: Another marine alkaloid with potent anticancer properties.
Sceptrin: Known for its antimicrobial activity.
Uniqueness: Halicyclamine B stands out due to its unique cyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct biological activities and synthetic challenges.
Conclusion
Halicyclamine B is a fascinating compound with significant potential in various scientific fields. Its complex structure and diverse biological activities make it a valuable subject of study for chemists, biologists, and medical researchers. Continued research on this compound could lead to new insights and applications, particularly in the development of novel therapeutic agents.
Eigenschaften
Molekularformel |
C26H42N2 |
|---|---|
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
(6Z,11S,19Z)-1,14-diazatetracyclo[21.3.1.110,14.011,25]octacosa-6,19,24-triene |
InChI |
InChI=1S/C26H42N2/c1-3-7-11-16-27-18-15-26-24(21-27)14-10-6-2-4-8-12-17-28-20-23(13-9-5-1)19-25(26)22-28/h1-2,5-6,19,23-24,26H,3-4,7-18,20-22H2/b5-1-,6-2-/t23?,24?,26-/m0/s1 |
InChI-Schlüssel |
UOAQLFVPXKOHCQ-BQQLDEIOSA-N |
Isomerische SMILES |
C1CCN2CC[C@H]3C(C2)CC/C=C\CCCCN4CC(CC/C=C\C1)C=C3C4 |
Kanonische SMILES |
C1CCN2CCC3C(C2)CCC=CCCCCN4CC(CCC=CC1)C=C3C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)

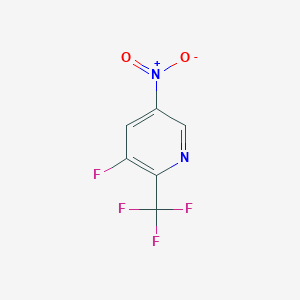
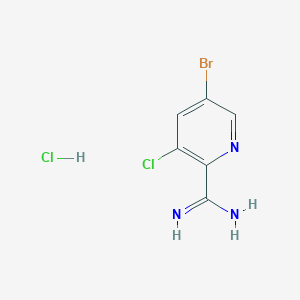
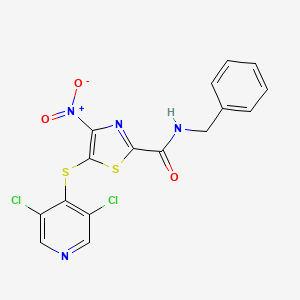

![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)


![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
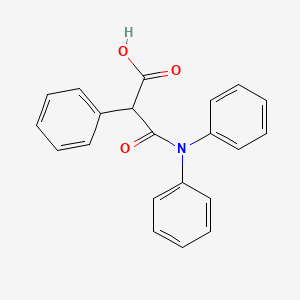
![N,N'-(3-Oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl)bis(2-aminoacetamide)](/img/structure/B13124177.png)
